

Application Notes and Protocols for PROLI NONOate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *PROLI NONOate*

Cat. No.: *B15562104*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROLI NONOate (1-(hydroxy-NNO-azoxy)-L-proline, disodium salt) is a potent and ultra-fast-releasing nitric oxide (NO) donor. Due to its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4, it serves as an invaluable tool for researchers studying the immediate physiological and pathological effects of NO.^[1] This diazeniumdiolate compound spontaneously dissociates in aqueous solutions at physiological pH to liberate two moles of NO per mole of the parent compound. Its rapid kinetics make it ideal for applications requiring a precise and transient burst of NO, mimicking endogenous NO signaling events.

These application notes provide detailed protocols for the preparation of **PROLI NONOate** stock solutions and its application in a common research model: the bacterial biofilm dispersal assay.

Data Presentation

Physicochemical and Kinetic Properties of PROLI NONOate

Property	Value	Reference
Molecular Formula	$C_5H_7N_3O_4 \cdot 2Na$	
Molecular Weight	219.1 g/mol	[2]
Appearance	Crystalline solid	[2]
Solubility	>100 mg/mL in aqueous buffers	[2]
Storage (Solid)	-80°C, protected from moisture and air	[2] [1]
Storage (Alkaline Stock)	0°C for up to 24 hours	[1]
Half-life ($t_{1/2}$)	~1.8 seconds (37°C, pH 7.4)	[2]
NO Release Stoichiometry	2 moles NO / mole of PROLI NONOate	
UV Absorbance (λ_{max})	252 nm	[2]
Molar Extinction Coefficient (ϵ)	8,400 M ⁻¹ cm ⁻¹ at 252 nm	[1]

Effective Concentrations of PROLI NONOate in a Biofilm Dispersal Model

Application	Organism(s)	Effective Concentration	Observed Effect	Reference
Biofilm Dispersal	Pseudomonas aeruginosa, Mixed bacterial communities	40 μ M	Significant reduction in biofilm biomass	[3]
Biofilm Dispersal	Salmonella enterica, E. coli O157:H7	Varied	Biofilm dispersal	[4]

Experimental Protocols

Protocol 1: Preparation of PROLI NONOate Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of **PROLI NONOate** in an alkaline buffer to ensure stability.

Materials:

- **PROLI NONOate** (solid)
- Sodium hydroxide (NaOH) pellets or a certified 1 M solution
- Nuclease-free water
- Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
- Calibrated pipettes and sterile tips
- Ice bucket

Procedure:

- Prepare 0.01 M (10 mM) NaOH Solution:
 - If starting from a 1 M stock, dilute 1:100 in nuclease-free water. For example, add 100 μ L of 1 M NaOH to 9.9 mL of nuclease-free water.
 - If starting from pellets, dissolve 0.04 g of NaOH in 100 mL of nuclease-free water.
 - Sterilize the 10 mM NaOH solution by filtration through a 0.22 μ m filter.
 - Pre-chill the sterile 10 mM NaOH solution on ice.
- Equilibrate **PROLI NONOate**:
 - Remove the vial of solid **PROLI NONOate** from the -80°C freezer and place it in a desiccator at room temperature for 15-20 minutes. This prevents condensation from

forming on the compound upon opening. The crystals are sensitive to moisture and can become discolored on exposure to air.[1]

- Prepare 10 mM **PROLI NONOate** Stock Solution:

- In a sterile conical tube, weigh out the desired amount of **PROLI NONOate**. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.19 mg of **PROLI NONOate** (FW = 219.1 g/mol).
- Add the appropriate volume of cold, sterile 10 mM NaOH to the solid **PROLI NONOate**. For the example above, add 1 mL.
- Gently vortex or pipette up and down to dissolve the solid completely. Keep the solution on ice throughout this process.

- Storage and Handling of Stock Solution:

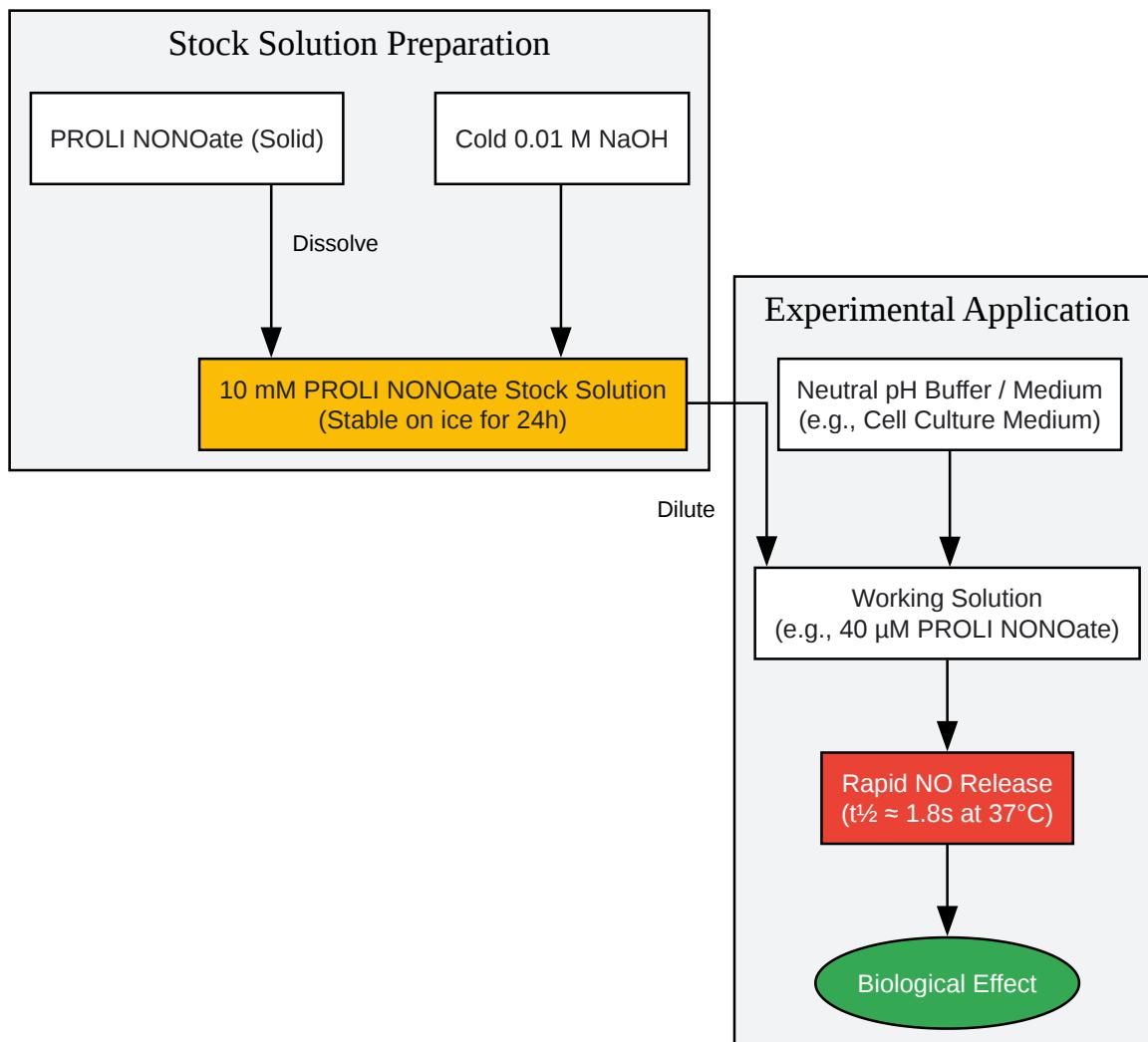
- The alkaline stock solution is stable for up to 24 hours when stored at 0°C.[1] For immediate use, keep it on ice.
- It is recommended to prepare fresh stock solutions for each experiment to ensure consistent NO release.
- To initiate NO release, dilute the alkaline stock solution into your experimental buffer or medium at a neutral pH (e.g., pH 7.0-7.4).[1]

Note on Concentration Verification: The concentration of the stock solution can be verified by UV spectrophotometry. Dilute an aliquot of the stock solution in 0.01 M NaOH and measure the absorbance at 252 nm. Use the Beer-Lambert law ($A = \epsilon cl$) with the molar extinction coefficient of $8,400 \text{ M}^{-1} \text{ cm}^{-1}$ to calculate the precise concentration.[1]

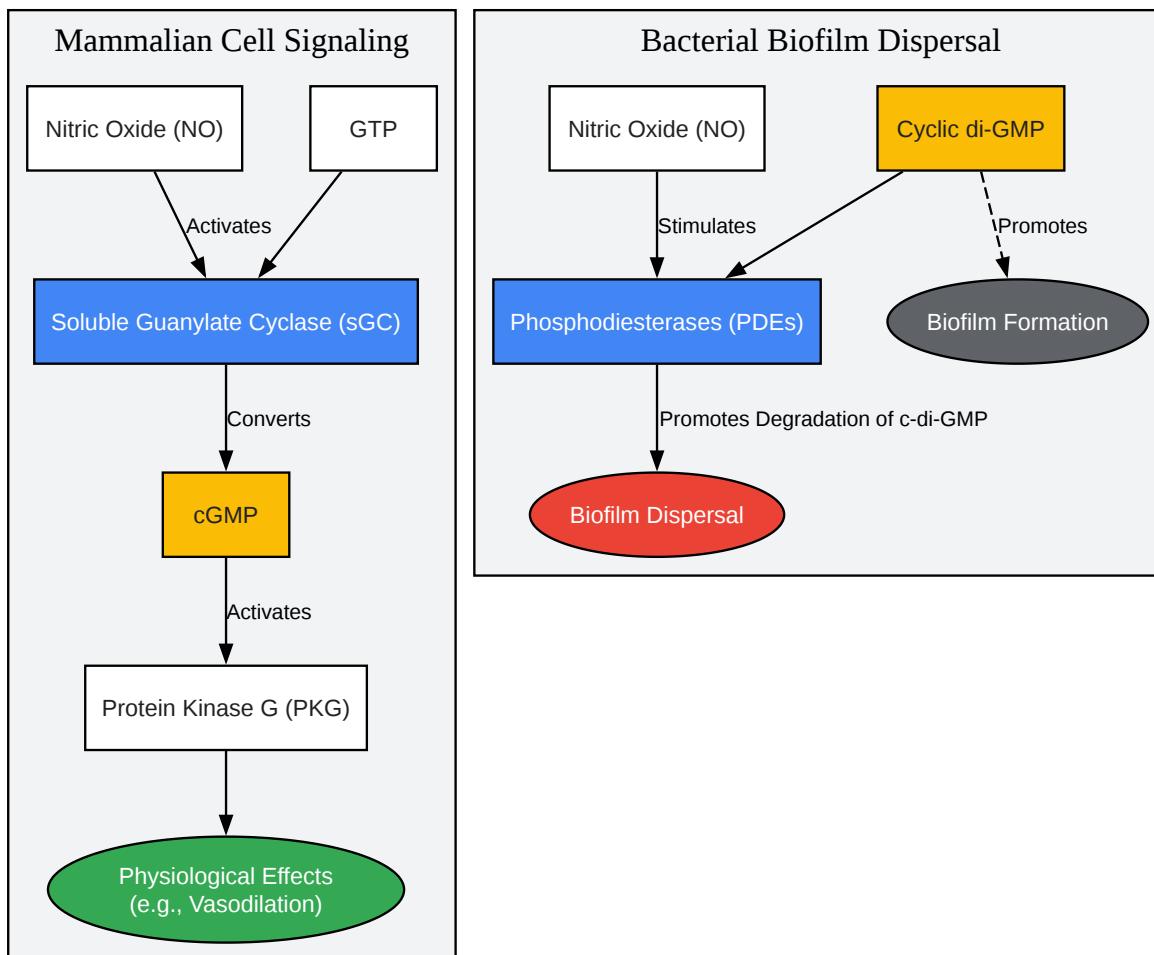
Protocol 2: Bacterial Biofilm Dispersal Assay

This protocol provides a method to assess the ability of **PROLI NONOate** to disperse pre-formed bacterial biofilms.

Materials:


- Bacterial strain of interest (e.g., *Pseudomonas aeruginosa*)
- Appropriate bacterial growth medium (e.g., M9 minimal medium)
- Sterile 96-well microtiter plates
- 10 mM **PROLI NONOate** stock solution (prepared as in Protocol 1)
- 10 mM NaOH solution (for vehicle control)
- Sterile phosphate-buffered saline (PBS)
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic acid
- Microplate reader

Procedure:


- Biofilm Formation:
 - Grow an overnight culture of the bacterial strain in the appropriate medium.
 - Dilute the overnight culture to an OD₆₀₀ of approximately 0.1.
 - Add 100 µL of the diluted culture to each well of a 96-well plate.
 - Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium to allow for biofilm formation.
- Treatment with **PROLI NONOate**:
 - After incubation, carefully remove the planktonic culture from each well without disturbing the biofilm.
 - Wash the wells gently with 150 µL of sterile PBS to remove any remaining non-adherent cells.

- Prepare the treatment solutions. For a final concentration of 40 μ M **PROLI NONOate**, dilute the 10 mM stock solution 1:250 in the desired test medium (e.g., fresh M9 medium). For example, add 4 μ L of 10 mM **PROLI NONOate** to 996 μ L of medium.
- Prepare a vehicle control by diluting the 10 mM NaOH solution in the same manner (1:250 in the test medium).
- Add 100 μ L of the **PROLI NONOate** treatment solution to the test wells and 100 μ L of the vehicle control solution to the control wells.
- Incubate the plate for the desired treatment time (e.g., 1-2 hours) at 37°C.
- Quantification of Biofilm:
 - Remove the treatment and control solutions from the wells.
 - Wash the wells twice with 150 μ L of sterile PBS.
 - Add 125 μ L of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
 - Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.
 - Air-dry the plate completely.
 - Add 150 μ L of 30% acetic acid to each well to solubilize the bound Crystal Violet.
 - Quantify the absorbance at 584 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of biofilm dispersal by comparing the absorbance of the **PROLI NONOate**-treated wells to the vehicle-treated control wells.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for **PROLI NONOate** stock solution preparation and application.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways of Nitric Oxide (NO).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymancell.com [cdn.caymancell.com]

- 2. caymanchem.com [caymanchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for PROLI NONOate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15562104#how-to-prepare-proli-nonoate-stock-solutions\]](https://www.benchchem.com/product/b15562104#how-to-prepare-proli-nonoate-stock-solutions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com